2-Acridinecarbonitrile
Description
Contextualization within Modern Acridine (B1665455) Chemistry Frameworks
Acridine, first isolated from coal tar in 1870, is a planar molecule structurally related to anthracene, with one of the central CH groups replaced by a nitrogen atom. mdpi.com This nitrogen atom imparts a mild basicity to the molecule and influences its electronic distribution, making the acridine ring system susceptible to both electrophilic and nucleophilic attack at various positions. The introduction of substituents onto the acridine core can dramatically alter its physical and chemical properties.
The carbonitrile group (-C≡N) is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the sp-hybridization of the carbon atom. When placed at the 2-position of the acridine ring, the cyano group significantly influences the electron density of the entire aromatic system through resonance and inductive effects. This electronic perturbation can affect the molecule's reactivity, photophysical properties, and its potential for intermolecular interactions.
In the context of modern acridine chemistry, which is heavily focused on the development of materials with specific electronic and optical properties, as well as biologically active compounds, 2-acridinecarbonitrile represents a key building block. nih.govnih.gov The nitrile functionality can serve as a handle for further chemical modifications, such as reduction to an aminomethyl group, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions. These transformations open avenues to a wide range of derivatives with tailored properties.
Historical Perspectives and Evolution of Acridine Research Relevant to Carbonitriles
The history of acridine research is rich and has evolved significantly since its discovery. Initially, acridines were primarily investigated for their properties as dyes, with compounds like Acridine Orange becoming commercially significant, though their use has since diminished due to a lack of lightfastness. mdpi.comwikipedia.org A major impetus in acridine research came during World War II with the need for antimalarial drugs, leading to the development of mepacrine. wikipedia.org The antibacterial properties of aminoacridines were also extensively studied during this period. researchgate.net
The introduction of the carbonitrile group into the acridine framework is a more recent development, driven by the broader interest in cyano-substituted heterocyclic compounds in medicinal chemistry and materials science. While specific historical accounts detailing the first synthesis of this compound are scarce in readily available literature, the methods for its potential synthesis are rooted in well-established reactions in aromatic chemistry.
The synthesis of the acridine core itself can be achieved through several named reactions, including:
Bernthsen Acridine Synthesis: The condensation of a diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride. pharmaguideline.com
Ullmann Acridine Synthesis: The condensation of an N-arylanthranilic acid, which can be followed by reduction and dehydration to yield acridine derivatives. ptfarm.plscribd.com
Friedländer Synthesis: The reaction of a 2-aminobenzaldehyde (B1207257) with a ketone to form a quinoline, a reaction that can be adapted for acridine synthesis. wikipedia.orgnih.govjk-sci.com
The introduction of the cyano group onto a pre-formed acridine ring or onto one of the precursors can be envisioned through reactions like the Sandmeyer reaction , which converts an aromatic amine to a nitrile via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.orgnih.govbyjus.com This would be a plausible route starting from 2-aminoacridine.
The evolution of acridine research from simple dyes to complex, functionalized molecules for high-tech applications has paved the way for the investigation of derivatives like this compound.
Significance and Emerging Research Trajectories for Acridinecarbonitrile Derivatives
The significance of this compound and its derivatives lies in the versatile properties imparted by the cyano group. In medicinal chemistry, the cyano group is a common feature in many pharmaceuticals, where it can act as a hydrogen bond acceptor, a reactive center, or a group that modulates the electronic properties of the molecule to enhance binding to biological targets. ptfarm.pl The electron-withdrawing nature of the nitrile can also influence the DNA intercalating ability of the acridine scaffold, a mechanism central to the anticancer activity of many acridine derivatives. nih.govnih.gov Research into cyano-substituted spiro-acridines has shown their potential in the development of new therapeutic agents. mdpi.com
Emerging research trajectories for acridinecarbonitrile derivatives are likely to focus on several key areas:
Anticancer Agents: The development of novel acridine-based compounds as topoisomerase inhibitors and telomerase inhibitors remains an active area of research. nih.gov The unique electronic profile of this compound could lead to derivatives with enhanced or selective activity.
Photocatalysis and Materials Science: Acridine derivatives are known to have interesting photophysical properties. The introduction of a cyano group can tune the absorption and emission spectra, as well as the redox potentials, making this compound derivatives potential candidates for use as photosensitizers or in organic light-emitting diodes (OLEDs).
Biosensors: The fluorescence of the acridine core can be sensitive to its environment. Derivatives of this compound could be designed as fluorescent probes for the detection of specific analytes.
The ability to synthesize a library of derivatives from this compound allows for systematic structure-activity relationship (SAR) studies, which are crucial for optimizing the desired properties for a specific application.
Interdisciplinary Relevance of this compound in Contemporary Science
The potential applications of this compound extend across multiple scientific disciplines, highlighting its interdisciplinary relevance.
Medicinal Chemistry and Pharmacology: As mentioned, the pursuit of new anticancer nih.gov, antimalarial nih.gov, and antibacterial researchgate.net agents is a major driver of acridine research. The unique substitution pattern of this compound makes it a valuable scaffold for drug discovery programs.
Materials Science and Engineering: The development of new materials with tailored electronic and optical properties is a key focus of modern materials science. Acridine derivatives are being explored for their potential in electronics and photonics. Furthermore, the inherent properties of the acridine ring have led to its investigation as a corrosion inhibitor. nih.gov
Chemical Biology: Fluorescent derivatives of acridines have been used as probes to study biological processes. This compound could serve as a precursor to novel probes with specific photophysical properties for imaging and sensing applications within living systems.
The convergence of synthetic organic chemistry, medicinal chemistry, materials science, and chemical biology is essential to fully unlock the potential of this compound and its derivatives. The ability to design and synthesize novel functional molecules based on this scaffold will continue to fuel discoveries in these diverse fields.
Data Tables
Table 1: General Properties of the Acridine Core
| Property | Value | Reference |
| Chemical Formula | C₁₃H₉N | mdpi.com |
| Molar Mass | 179.22 g/mol | mdpi.com |
| Appearance | Colorless to light yellow needles | ptfarm.pl |
| Melting Point | 110 °C | ptfarm.pl |
| Boiling Point | 346 °C | ptfarm.pl |
| Basicity (pKa) | 5.6 (for the conjugate acid) |
Table 2: Common Synthetic Routes to the Acridine Nucleus
| Named Reaction | Description | Key Reagents | Reference |
| Bernthsen Acridine Synthesis | Condensation of diphenylamine with a carboxylic acid. | Diphenylamine, Carboxylic Acid, Zinc Chloride | pharmaguideline.com |
| Ullmann Acridine Synthesis | Condensation of N-arylanthranilic acid followed by cyclization. | N-arylanthranilic acid, Strong Acid | ptfarm.plscribd.com |
| Friedländer Synthesis | Condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive methylene (B1212753) group. | 2-aminobenzaldehyde/ketone, Ketone/Methylene compound | wikipedia.orgnih.govjk-sci.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
acridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)16-14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNCCVLUSULXHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226492 | |
| Record name | 2-Acridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75586-68-4 | |
| Record name | 2-Acridinecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075586684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 Acridinecarbonitrile
Innovative Synthetic Strategies and Methodological Advancements
The synthesis of the acridine (B1665455) scaffold, a critical step in obtaining 2-acridinecarbonitrile, has evolved significantly, embracing modern techniques that offer greater efficiency and control.
Photochemical and Electrochemical Synthetic Methods
Photochemical and electrochemical methods represent frontiers in organic synthesis, often providing milder and more selective reaction pathways compared to traditional thermal methods.
Photochemical Synthesis: Photochemistry offers unique pathways for forming the acridine ring. Photochemically induced single-electron transfer (SET) between acridiniums and organotrifluoroborates can generate radicals that couple to form new C-C bonds, a method used in the synthesis of acridinium (B8443388) photocatalysts. chinesechemsoc.org Another approach involves the photochemical reaction between acridine and acridan. oup.com While not a de novo synthesis of the ring, it highlights the reactivity of the acridine system under irradiation. Furthermore, visible light acridine photocatalysts themselves can induce photodecarboxylation from complexes formed with carboxylic acids through a proton-coupled electron transfer (PCET) process. nih.gov These principles suggest the potential for developing a photochemical cyclization or functionalization route to this compound precursors.
Electrochemical Synthesis: Electrosynthesis provides a powerful and sustainable alternative for constructing and functionalizing heterocyclic compounds. acs.org The electrochemical oxidation of acridine-1,8-dione dyes has been studied, revealing that the process initiates with the loss of an electron from the nitrogen atom to form a cation radical, followed by rapid proton loss to create a carbon-centered radical. acs.org This demonstrates the electrochemical reactivity of the acridine core.
More directly relevant to this compound is the advancement in electrochemical C-H cyanation. Methods have been developed for the direct cyanation of electron-rich arenes and heteroarenes using simple cyanide salts in an undivided electrochemical cell. researchgate.netnih.gov This process avoids harsh reagents and proceeds at room temperature. Acetonitrile itself has been used as a cyanation reagent under catalyst-free electrochemical conditions for the cyanation of imine derivatives. rsc.org Furthermore, an electrochemically mediated process can generate cyanide ions in situ from ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) to construct cyano-functionalized heterocycles. nih.gov These electrochemical cyanation strategies could potentially be applied to an acridine precursor to install the carbonitrile group directly at the 2-position, offering a clean and efficient route to the target molecule.
Green Chemistry Principles and Sustainable Synthesis of Acridinecarbonitriles
The principles of green chemistry, which promote waste reduction, energy efficiency, and the use of renewable and less hazardous materials, are increasingly being applied to the synthesis of acridine derivatives. sioc-journal.cn Many modern approaches to the acridine core embody these principles.
One-pot, multi-component reactions are a cornerstone of green acridine synthesis, reducing time, energy consumption, and waste by eliminating the need to isolate intermediates. scielo.org.mxtandfonline.comrsc.orgresearchgate.net For instance, benzo[c]acridine derivatives can be synthesized efficiently via a three-component reaction using a reusable nanoporous acid catalyst under solvent-free conditions. scielo.org.mx Similarly, acridinedione derivatives have been prepared through one-pot reactions using catalysts like caffeine (B1668208) hydrogen sulfate (B86663) or magnetic nanoparticles (Fe₃O₄@Polyaniline-SO₃H) in environmentally benign solvents like water or ethanol-water mixtures. tandfonline.commdpi.com
The use of microwave irradiation is another green technique that significantly reduces reaction times and energy consumption. rsc.orgrsc.orgresearchgate.net This has been successfully applied to the synthesis of various acridine derivatives, including a high-yield, rapid synthesis using a cobalt-on-carbon catalyst derived from rice husks in water. rsc.orgrsc.orgresearchgate.net
Catalysis is central to many green synthetic routes for acridines. Precious-metal-free catalysts, such as those based on copper, are being used for tandem reactions to assemble the acridine skeleton. rsc.org Biomimetic catalytic systems, for example those using manganese porphyrins with hydrogen peroxide as a green oxidant, have been employed for the direct epoxidation of the acridine ring under mild conditions. nih.gov The development of reusable catalysts, such as supported metal nanoparticles or solid acid catalysts, further enhances the sustainability of these processes by simplifying product purification and reducing catalyst waste. mdpi.comresearchgate.net
Derivatization and Functionalization Strategies for Acridinecarbonitrile Core
Once the this compound scaffold is obtained, its chemical reactivity can be exploited to generate a diverse range of derivatives. The functionalization can target the acridine ring system or the carbonitrile group. The reactivity of the acridine ring is complex and influenced by the electronic nature of its substituents. thieme-connect.comresearchgate.netthieme-connect.com
Reactions on the Acridine Ring: The acridine nucleus is an unsaturated N-heterocycle with reactivity comparable to pyridine (B92270) and quinoline. pharmaguideline.com
Electrophilic Substitution: The electron-deficient nature of the pyridine-like central ring directs electrophiles to the benzenoid rings. Electrophilic substitution on the unsubstituted acridine ring typically occurs at the 2- and 7-positions. pharmaguideline.comptfarm.pl The presence of the electron-withdrawing carbonitrile group at the 2-position would deactivate the ring towards further electrophilic attack, making such reactions more challenging and likely directing incoming electrophiles to the other benzenoid ring.
Nucleophilic Substitution: Nucleophilic attack on the neutral acridine ring preferentially occurs at the electron-deficient 9-position. pharmaguideline.comptfarm.pl However, the reactivity towards nucleophiles is greatly enhanced in acridinium salts. pharmaguideline.com It is conceivable that a strong nucleophile could displace a suitable leaving group at other positions, though this is less common. The nucleophilic addition of cyanide itself to the 9-position of acridinium ions is a known reaction. nih.govwikipedia.org
Radical Reactions: The acridine ring can participate in radical reactions. For example, acridine photocatalysts are used to generate radicals from carboxylic acids. nih.gov
Reactions of the Carbonitrile Group: The carbonitrile group at the 2-position is a versatile functional handle for further transformations. Standard reactions for aryl nitriles can be applied, including:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-acridinecarboxylic acid or 2-acridinecarboxamide, respectively.
Reduction: The nitrile group can be reduced to an aminomethyl group (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbon-nitrogen triple bond to form ketones after hydrolysis of the intermediate imine.
These derivatization strategies allow the this compound core to be elaborated into a wide array of more complex molecules, leveraging the distinct reactivities of both the heterocyclic ring and the nitrile functional group. mdpi.com
Advanced Spectroscopic Characterization of 2 Acridinecarbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural analysis of acridine (B1665455) derivatives. nih.govmdpi.com This powerful, non-destructive technique provides detailed information about the atomic arrangement within a molecule.
One-dimensional (1D) ¹H and ¹³C NMR spectroscopy are fundamental tools for the initial structural assessment of 2-Acridinecarbonitrile and its derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. In acridine derivatives, aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. msu.edulibretexts.org The exact chemical shifts are influenced by the position of substituents on the acridine core. For instance, protons on the acridine ring system can exhibit resonances in the range of 8.0 to 8.7 δ. msu.edu The integration of the signals in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal, aiding in the quantitative analysis of different proton environments. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule and provides insights into their electronic environment. pressbooks.pub The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of individual carbon signals. pressbooks.pubbhu.ac.in The carbon atom of the nitrile group (C≡N) in this compound is expected to appear in a characteristic region of the spectrum. Generally, carbons in aromatic and alkene systems appear between 110-150 ppm, while those in carbonyl groups of derivatives like esters and amides are found further downfield at 170-180 ppm. bhu.ac.in
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic Protons | 7.0 - 9.0 msu.edulibretexts.org | 110 - 150 bhu.ac.in |
| Nitrile Carbon (C≡N) | - | ~115 - 125 |
| Carbonyl Carbon (C=O) | - | 170 - 220 pressbooks.pub |
To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. nih.govmdpi.com These experiments provide correlation maps between different nuclei.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. farmaciajournal.com This is crucial for tracing out the proton network within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, providing valuable information about the conformation and stereochemistry of the molecule. nih.gov
These 2D NMR experiments are instrumental in the complete and reliable structural elucidation of complex acridine derivatives. mdpi.com
While solution-state NMR is excellent for studying individual molecules, solid-state NMR (ssNMR) provides insights into the structure and dynamics of materials in their solid form. wikipedia.orgbmrb.ioemory.edu This is particularly relevant for understanding the properties of crystalline or amorphous acridinecarbonitrile-based materials.
In solids, the anisotropic interactions that are averaged out in solution lead to broad spectral lines. bmrb.ioyoutube.com Techniques like Magic Angle Spinning (MAS) are used to narrow these lines and improve spectral resolution. wikipedia.orgbmrb.io Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C. emory.edu
ssNMR can provide information on:
Polymorphism (different crystalline forms)
Molecular packing in the solid state
Dynamics and mobility of different parts of the molecule in the solid material rsc.org
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Each functional group within a molecule has characteristic vibrational frequencies. libretexts.org By analyzing the IR and Raman spectra of this compound and its derivatives, key structural features can be identified.
Nitrile (C≡N) Stretch: The stretching vibration of the nitrile group is a very strong and sharp band in the IR spectrum, typically appearing in the range of 2260-2220 cm⁻¹. This provides a clear signature for the presence of the carbonitrile functional group.
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the acridine ring are observed in the region of 3100-3000 cm⁻¹.
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of bands in the 1600-1450 cm⁻¹ region.
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending and skeletal vibrations that are unique to the specific molecule. savemyexams.com
The combination of IR and Raman spectroscopy is powerful because some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. nih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretching | 2260 - 2220 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
The vibrational spectra can also provide information about the conformation of flexible parts of a molecule. Changes in the dihedral angles of side chains attached to the acridine core can lead to shifts in the positions and intensities of certain vibrational bands. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to identify the most stable conformers present in a sample. For complex molecules, different conformers may coexist, and their relative populations can sometimes be estimated from the vibrational spectra.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy, which encompasses UV-Visible absorption and fluorescence techniques, is a fundamental tool for probing the electronic structure of molecules. For aromatic systems like this compound, these methods provide insight into the energy levels of π-electrons and how they are influenced by molecular structure and environment.
The absorption of ultraviolet and visible light by molecules promotes electrons from a ground electronic state to a higher energy excited state. msu.edu In molecules like acridine derivatives, the most common transitions involve the excitation of electrons in π bonding orbitals or non-bonding (n) orbitals to anti-bonding π* orbitals (π→π* and n→π* transitions).
The UV-Vis spectra of acridine derivatives typically display significant absorption bands in the wavelength range of 350-450 nm. researchgate.netfarmaciajournal.com These absorptions are characteristic of the π→π* electronic transitions within the conjugated acridine ring system. farmaciajournal.com The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of substituents on the acridine core. chemrxiv.orgresearchgate.net For instance, the introduction of different functional groups can cause a shift in the absorption wavelength to longer (bathochromic) or shorter (hypsochromic) wavelengths. farmaciajournal.com While specific data for this compound is not extensively published, studies on related derivatives illustrate these principles. For example, a comparison of acridine orange with its benzyl (B1604629) derivative shows a shift in the monomer absorption peak from 490 nm to 496 nm. google.com
Table 1: UV-Vis Absorption Maxima for Selected Acridine Derivatives This table presents data for representative acridine derivatives to illustrate typical absorption ranges.
| Compound/Derivative | Solvent/Buffer | Absorption Maxima (λmax) (nm) | Source |
|---|---|---|---|
| Acridine Orange | PBS Buffer | 490, 470 (dimer) | google.com |
| Acridine Orange Benzyl Derivative (IIa) | PBS Buffer | 496, 470 (dimer) | google.com |
| 9-Anilinoacridine Derivative | Not Specified | 425, 445 | researchgate.net |
| Acridine-N-Oxide Derivative (A3) | TRIS Buffer | ~340-460 | farmaciajournal.com |
Fluorescence spectroscopy is a highly sensitive technique that analyzes the light emitted by a molecule after it has been excited by absorbing light. wikipedia.org The molecule, or fluorophore, is excited to a higher electronic state and then relaxes back to the ground state by emitting a photon. horiba.com The emitted light is of lower energy and longer wavelength than the excitation light, a phenomenon known as the Stokes shift. nih.gov
Acridine derivatives are well-known for their fluorescent properties, which are highly dependent on their chemical structure and local environment. researchgate.netrsc.org The fluorescence spectrum is obtained by scanning the emission wavelength at a fixed excitation wavelength. horiba.com Conversely, the excitation spectrum, which is often identical to the absorption spectrum, is measured by scanning the excitation wavelength while monitoring emission at a fixed wavelength. wikipedia.org
Research on various acridine derivatives reveals a wide range of emission properties. For example, certain 9-substituted-4,5-dimethoxyacridine derivatives exhibit strong fluorescence, with a nitrile-substituted derivative showing spontaneous yellowish-green fluorescence even in natural light. researchgate.net Another study on a 4,5-bis(N,N-dimethylaminemethylene)acridine derivative reported an emission maximum at 450 nm in methanol (B129727) when excited at 357 nm. rsc.org The interaction with metal ions can significantly enhance the emission intensity by quenching non-radiative decay pathways. rsc.org Acridine derivatives often exhibit exceptionally large Stokes shifts, which is advantageous in fluorescence applications as it minimizes self-absorption. researchgate.netresearchgate.net
Table 2: Fluorescence Properties of Selected Acridine Derivatives This table provides examples of excitation and emission characteristics for representative acridine compounds.
| Compound/Derivative | Solvent/Buffer | Excitation Maxima (λexc) (nm) | Emission Maxima (λem) (nm) | Source |
|---|---|---|---|---|
| Acridine Orange | Not Specified | 490 | 520 | aatbio.com |
| Acridine Orange (RNA bound) | Not Specified | 460 | 640 | aatbio.com |
| Acridine Orange Benzyl Derivative (IIa) | PBS Buffer | 488 | 527 | google.com |
Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and structure of an analyte. iitb.ac.in
High-resolution mass spectrometry (HRMS) is an essential tool for the structural elucidation of novel compounds. measurlabs.com It provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. iitb.ac.inmdpi.com This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
In the synthesis of new acridine derivatives, HRMS is routinely used to confirm the identity of the target molecules. nih.gov By comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed structure, researchers can verify the successful synthesis of the compound. For example, in the characterization of spiro-acridine derivatives, HRMS provides definitive evidence of their formation. nih.gov
Table 3: Example of High-Resolution Mass Spectrometry Data for an Acridine Derivative This table illustrates the accuracy of HRMS in determining the elemental composition of a representative derivative.
| Compound | Formula | Calculated [M+H]+ | Found [M+H]+ | Source |
|---|
Tandem mass spectrometry (MS/MS or MS2) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. encyclopedia.pub This process provides detailed structural information by revealing the molecule's fragmentation pathways. fu-berlin.deuni-saarland.de The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). nih.gov
The fragmentation of acridine derivatives is highly dependent on the stability of the fused aromatic core and the nature of its substituents. The rigid, fused-ring system of the acridine nucleus is often very stable and does not readily undergo fragmentation. beilstein-journals.org Consequently, for many pyridoacridine alkaloids, fragmentation is primarily observed in the side chains rather than the core structure. beilstein-journals.org
Table 4: Common Fragmentation Patterns in Acridine Derivatives This table summarizes characteristic fragmentation behaviors observed in the mass spectra of different classes of acridine derivatives.
| Acridine Class | Ionization Method | Key Fragmentation Behavior | Common Neutral Losses/Fragments | Source |
|---|---|---|---|---|
| Pyridoacridines | ESI, EI, FAB | Fragmentation of side chains, stable core | Sequential loss from side chain | beilstein-journals.org |
| Acridinediones | EI | Dominated by loss of small radicals/molecules | CO, CH3, ketene | researchgate.net |
| Spiro-acridines with thiazolidine-4-one | ESI-MS/MS | Elimination with ring contraction | Loss of thiazolidine-4-one and phenyl system | nih.gov |
| Alcohols | EI | α-cleavage, dehydration | H2O | libretexts.org |
Application of Multivariate Spectroscopic Methods for Complex Systems Analysis
When analyzing complex samples containing multiple fluorescent components, the resulting spectra can be a composite of overlapping signals. Multivariate spectroscopic methods are powerful tools for deconvoluting such complex data. In fluorescence spectroscopy, data is often collected as an Excitation-Emission Matrix (EEM), which is a three-dimensional plot of emission intensity versus both excitation and emission wavelengths. mdpi.com
Parallel Factor Analysis (PARAFAC) is a widely used multivariate technique for decomposing a dataset of EEMs into a set of individual, independently varying fluorescent components. mdpi.com This method can mathematically separate the EEM of a mixture into the excitation spectrum, emission spectrum, and relative concentration of each fluorophore. This approach is invaluable for identifying and quantifying individual fluorescent species in complex biological or environmental systems without the need for physical separation.
Advanced Spectroscopic Techniques for Condensed Phases
The investigation of this compound and its derivatives in the condensed phase, which includes solid states and highly concentrated solutions, necessitates the use of advanced spectroscopic techniques. These methods provide critical insights into the molecular structure, intermolecular interactions, and electronic properties that govern the material's behavior in a non-isolated environment. The spectroscopic data in condensed phases are often more complex than in the gas phase due to phenomena such as peak broadening from intermolecular forces, polymorphism, and aggregation effects.
Advanced spectroscopic techniques are instrumental in elucidating the intricate relationship between the molecular arrangement and the photophysical properties of these compounds. For instance, variations in solid-state packing can lead to different polymorphs, each exhibiting unique spectroscopic signatures and physical properties.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of atomic nuclei (e.g., ¹³C, ¹H, ¹⁵N) within a solid lattice. It provides detailed information on molecular conformation, packing, and dynamics that are averaged out in solution-state NMR. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei and to obtain high-resolution spectra in solids.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. In the condensed phase, these spectra can reveal information about hydrogen bonding, crystal packing effects, and the presence of different polymorphic forms. The nitrile (-C≡N) stretching frequency in this compound is a particularly sensitive probe of its local environment.
Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within the molecule. In the solid state, the absorption and emission characteristics of acridine derivatives can be significantly influenced by intermolecular π-π stacking and other non-covalent interactions. These interactions can lead to shifts in the absorption and emission maxima, as well as changes in the fluorescence quantum yield. The study of these properties is crucial for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors.
While specific experimental data for this compound in the condensed phase is not widely available in the public literature, the principles of these advanced spectroscopic techniques form the basis for its characterization. The following tables conceptualize the type of data that would be obtained from such studies, based on the known spectroscopy of related acridine and nitrile-containing aromatic compounds.
Table 1: Conceptual Solid-State ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift Range (ppm) | Notes |
| C2 (attached to -CN) | 110-120 | Shielded due to the nitrile group's electronic effects. |
| Nitrile Carbon (-C≡N) | 115-125 | Characteristic chemical shift for aromatic nitriles. |
| Quaternary Carbons (in acridine ring) | 140-155 | De-shielded due to their position in the aromatic system. |
| Protonated Aromatic Carbons | 120-135 | Chemical shifts are influenced by their position relative to the nitrogen atom and nitrile group. |
Table 2: Conceptual Vibrational Frequencies for this compound in the Solid State
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
| C≡N Stretch | 2220-2240 | The exact frequency is sensitive to crystal packing and intermolecular interactions. |
| C=C Aromatic Stretch | 1580-1650 | Multiple bands are expected due to the complex aromatic ring system. |
| C-H Aromatic Stretch | 3000-3100 | Typically observed as a group of weaker absorptions. |
| C-H Aromatic Bending (out-of-plane) | 700-900 | The pattern of these bands can provide information about the substitution pattern on the aromatic rings. |
Table 3: Conceptual UV-Vis Absorption and Emission Data for this compound in a Crystalline Film
| Spectroscopic Parameter | Expected Wavelength Range (nm) | Notes |
| Absorption Maximum (λ_abs) | 380-450 | Corresponds to the π-π* transitions of the acridine chromophore, potentially red-shifted compared to solution due to aggregation. |
| Emission Maximum (λ_em) | 450-550 | The color of the fluorescence can be influenced by the degree of intermolecular stacking in the solid state. |
| Stokes Shift | 50-100 | The difference between absorption and emission maxima, indicative of the extent of structural relaxation in the excited state. |
Photophysical Phenomena and Excited State Dynamics of 2 Acridinecarbonitrile
Fundamental Photophysical Processes in Acridine (B1665455) Systems
The photophysical pathways of acridine and its derivatives are governed by the nature and relative energies of their low-lying singlet and triplet excited states. These states, primarily of n,π* and π,π* character, dictate the de-excitation mechanisms following photo-absorption.
Electronic Transitions and Energy Level Diagrams
The electronic structure of acridine, a polycyclic aromatic nitrogen heterocycle, gives rise to distinct absorption bands in the ultraviolet and visible regions, corresponding to transitions from the ground state (S₀) to various excited singlet states (Sₙ). The principal transitions are of π→π* and n→π* character. The n→π* transition involves the promotion of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding π* orbital, while π→π* transitions involve the excitation of electrons within the aromatic π-system.
In non-polar solvents, the lowest energy singlet excited state (S₁) of acridine is typically an n,π* state. However, the S₂(π,π) state is located very close in energy. youtube.com The energy of the n,π state is sensitive to the solvent environment; in protic or polar solvents, hydrogen bonding and strong dipole-dipole interactions stabilize the ground state and significantly increase the energy of the n,π* transition. This often leads to a reversal of the S₁ and S₂ states, making the π,π* state the lowest excited singlet state. youtube.com
The introduction of a cyano (-CN) group at the 2-position of the acridine ring, as in 2-Acridinecarbonitrile, is expected to have a pronounced effect on the electronic energy levels. The nitrile group is a strong electron-withdrawing group and can participate in the π-system of the acridine core. This substitution typically leads to:
A red-shift (bathochromic shift) in the π→π* absorption bands due to the extension of the conjugated system and stabilization of the π* orbitals.
A potential blue-shift (hypsochromic shift) of the n→π* transition, as the electron-withdrawing nature of the nitrile group decreases the electron density on the nitrogen atom, thus lowering the energy of the n-orbital.
Theoretical calculations on related systems like 9-acridinones have been used to interpret the energies and probabilities of various electronic transitions, including S₀→Sₙ, S₁→S₀, and transitions involving triplet states. researchgate.net These computational models help elucidate the structural and electronic changes that accompany photoexcitation. researchgate.net
Intersystem Crossing and Internal Conversion Processes
Following excitation to a singlet state, the molecule can return to the ground state through several radiative and non-radiative pathways. The primary non-radiative decay channels for acridine are internal conversion (IC) and intersystem crossing (ISC).
Internal Conversion (IC): This is a radiationless transition between states of the same spin multiplicity (e.g., S₁ → S₀). For acridine, the rate of internal conversion can be significant, especially in aprotic solvents where the close-lying S₁(n,π) and S₂(π,π) states provide an efficient pathway for de-excitation. youtube.com
Intersystem Crossing (ISC): This process involves a transition between states of different spin multiplicity, most commonly from a singlet to a triplet state (e.g., S₁ → T₁). The efficiency of ISC in acridine is highly dependent on the solvent. researchgate.netnih.gov Studies have shown that the ISC quantum yield (Φ_ISC_) for acridine is substantial and varies with solvent polarity. For example, the Φ_ISC_ was found to be 0.73 in benzene (B151609) and 0.39 in water. researchgate.net The mechanism is thought to involve transitions from the S₁(π,π) state to a nearby triplet state, such as T₂(n,π), followed by rapid internal conversion to the lowest triplet state, T₁(π,π*). nih.gov
Fluorescence Quantum Yields and Luminescence Lifetimes Studies
The fluorescence quantum yield (Φ_f_) and luminescence lifetime (τ_f_) are critical parameters that quantify the efficiency and dynamics of the radiative decay process. For acridine, these properties are exquisitely sensitive to the molecular environment. nih.gov
In aprotic solvents, where the S₁ state is of n,π* character, acridine exhibits very weak fluorescence with lifetimes in the picosecond range. youtube.com This is due to the forbidden nature of the n→π* transition and efficient non-radiative decay through intersystem crossing. In contrast, in protic solvents like ethanol (B145695) or water, the S₁ state becomes π,π* in nature. This transition is orbitally allowed, leading to a dramatic increase in both the fluorescence quantum yield and the lifetime, with τ_f_ values extending into the nanosecond regime (e.g., ~10 ns). youtube.com
While specific experimental data for this compound is not widely available, we can infer its behavior based on related compounds. For a series of 9-diarylamino-substituted acridines, the fluorescence quantum yields and lifetimes were found to decrease as solvent polarity increased. rsc.org This behavior is typical for molecules with a charge-transfer character in the excited state. Given the electron-accepting nature of the 2-cyano group, it is plausible that this compound would also exhibit an excited state with some charge-transfer character, which would influence its luminescence properties.
Table 1: Photophysical Properties of Acridine in Different Solvents This table presents data for the parent compound, acridine, to illustrate the principles discussed.
| Solvent | Fluorescence Quantum Yield (Φ_f_) | Intersystem Crossing Yield (Φ_ISC_) | Internal Conversion Yield (Φ_IC_) | Reference |
|---|---|---|---|---|
| Benzene | 0.04 | 0.73 | 0.23 | researchgate.net |
| tert-Butyl Alcohol | 0.12 | 0.61 | 0.27 | researchgate.net |
| Water | 0.45 | 0.39 | 0.16 | researchgate.net |
Intermolecular and Intramolecular Excited-State Interactions
The excited-state of this compound can engage in various interactions with its surrounding environment and within its own structure, leading to observable changes in its photophysical properties.
Solvatochromism and Environmental Effects on Photophysics
Solvatochromism describes the change in the color of a substance (i.e., a shift in its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon arises from differential solvation of the ground and excited states of the molecule.
Acridine derivatives often exhibit significant solvatochromism, particularly in their fluorescence spectra. rsc.org This is typically indicative of a larger dipole moment in the excited state compared to the ground state. For donor-acceptor type molecules, photoexcitation often leads to an intramolecular charge transfer (ICT) state, which is highly polar and thus strongly stabilized by polar solvents. This stabilization lowers the energy of the excited state, resulting in a red-shift of the fluorescence emission maximum as solvent polarity increases.
For this compound, the acridine ring acts as the electron donor and the cyano group as the electron acceptor. Upon excitation, a partial transfer of electron density from the acridine moiety to the nitrile group is expected, creating a polar ICT state. Therefore, this compound is predicted to exhibit positive solvatochromism, with its fluorescence peak shifting to longer wavelengths in more polar solvents. Studies on similar donor-acceptor chalcone (B49325) derivatives have confirmed that both nonspecific and specific solvent-solute interactions contribute to their solvatochromic behavior.
Table 2: Example of Solvatochromic Shift in a Substituted Acridine (Compound 2 from Sazhnikov et al.) This table shows data for a related donor-acceptor acridine derivative to illustrate the concept of solvatochromism. Compound 2 is 2,7-dimethyl-N,N-bis(4-methylphenyl)acridin-9-amine. researchgate.net
| Solvent | Fluorescence Max (λ_fl_ max, nm) | Fluorescence Quantum Yield (Φ_fl_) | Fluorescence Lifetime (τ_fl_, ns) | Reference |
|---|---|---|---|---|
| Cyclohexane | 453 | 0.70 | 4.1 | rsc.org |
| Toluene | 482 | 0.48 | 3.5 | rsc.org |
| Dioxane | 498 | 0.32 | 3.5 | rsc.org |
| Acetonitrile | 562 | 0.01 | 0.5 | rsc.org |
Excited-State Proton Transfer (ESPT) in Acridinecarbonitrile Systems
Excited-state proton transfer (ESPT) is a photochemical reaction where a proton is transferred from one part of a molecule to another, or to a solvent molecule, following electronic excitation. This process requires an acidic proton donor and a basic proton acceptor within the molecule or in its immediate vicinity. Upon excitation, the acidity and basicity of functional groups can change dramatically.
In the case of this compound, the key sites for potential ESPT are the acridine ring nitrogen and potentially an external proton source. The ring nitrogen in acridine is basic in the ground state. Upon excitation to a π,π* state, the electron density on the nitrogen atom typically decreases, making it less basic. Conversely, excitation to an n,π* state involves promoting a non-bonding electron from the nitrogen, which also reduces its basicity.
For an ESPT process to occur in an acridinecarbonitrile system, a suitable proton donor would need to be present. For example, in a protic solvent like water or alcohol, the acridine nitrogen could act as a proton acceptor in the ground state. However, the viability of an excited-state proton transfer to the acridine nitrogen is low due to its decreased basicity. A more plausible scenario for ESPT in acridine systems involves a proton-donating substituent on the ring. For instance, hydroxy-substituted acridines can undergo ESPT from the hydroxyl group to a solvent molecule or to the ring nitrogen.
The presence of the electron-withdrawing cyano group in this compound further decreases the basicity of the ring nitrogen in both the ground and excited states, making protonation less favorable. Therefore, significant excited-state proton transfer involving the acridine nitrogen in this compound is considered unlikely, unless other functional groups capable of facilitating such a transfer are introduced into the molecule or its environment. Research on other heterocyclic systems shows that ESPT is highly specific to the molecular architecture and the presence of intramolecular hydrogen bonds.
Aggregation-Induced Emission (AIE) Phenomena
The phenomenon of aggregation-induced emission (AIE) is a counterintuitive process where non-luminescent or weakly fluorescent molecules in a dilute solution become highly emissive upon aggregation. rsc.org This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. rsc.orgresearchgate.net
For chromophores with cyano groups, such as this compound, the AIE phenomenon can be particularly pronounced. researchgate.net The cyano substituent can influence the electronic properties and intermolecular interactions that drive the AIE process. While specific studies on this compound are limited, research on other cyano-functionalized aromatic compounds provides valuable insights. For instance, some tetraphenylethylene (B103901) derivatives containing two cyano groups exhibit a significant red-shift and enhancement of emission in their crystalline state. researchgate.net This behavior is linked to the specific packing and intermolecular interactions in the solid state, which restrict the intramolecular rotations of the phenyl rings.
The AIE properties can be harnessed for various applications, including the development of fluorescent sensors. Materials exhibiting AIE have been successfully employed for the selective and sensitive detection of various analytes, including cyanide anions in aqueous solutions and biological systems. nih.gov The mechanism often involves the interaction of the analyte with the AIE-active molecule, leading to a "turn-on" or "turn-off" fluorescent response.
Time-Resolved Spectroscopy for Kinetic and Mechanistic Studies of Excited States
Time-resolved spectroscopy is a powerful tool for investigating the transient species and fast processes that occur after a molecule absorbs light. youtube.com These techniques provide crucial information on the kinetics and mechanisms of excited-state deactivation pathways.
Femtosecond and Nanosecond Transient Absorption Spectroscopy
Transient absorption (TA) spectroscopy, with both femtosecond and nanosecond time resolution, allows for the direct observation of short-lived excited states. uni-hannover.deyoutube.com In a typical pump-probe experiment, an ultrashort laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the changes in absorption as the molecule relaxes back to the ground state. youtube.com
Femtosecond TA spectroscopy is particularly suited for studying ultrafast processes such as internal conversion, vibrational relaxation, and solvent reorganization, which typically occur on the picosecond timescale. rsc.orgresearchgate.net Studies on structurally related cyanoanthracene radical anions have shown that these species exhibit very short excited-state lifetimes, on the order of 3-5 picoseconds, due to efficient non-radiative decay pathways. nih.govrsc.orgresearchgate.net This rapid deactivation is thought to be facilitated by the increased flexibility of the radical anions compared to their neutral parent molecules, leading to conical intersections that efficiently funnel the excited-state population back to the ground state. nih.govrsc.org
Nanosecond TA spectroscopy, on the other hand, is used to probe longer-lived excited states, such as triplet states and other metastable intermediates. youtube.com This technique can provide information on processes like intersystem crossing and the decay of triplet states, which can occur on the microsecond to millisecond timescale.
The table below summarizes transient absorption data for a related cyano-containing compound, highlighting the kind of information that can be obtained from such studies.
| Compound | Solvent | Excitation Wavelength (nm) | Transient Maxima (nm) | Lifetime (ns) |
| Cyano-Bipyridine Derivative | THF | 387 | 580, 810 | 1.2 |
This data is for a 4,4′-π-conjugated 2,2′-bipyridine end-capped with a cyanoacrylic acid ester group and is presented as an example of typical transient absorption characteristics for a cyano-containing aromatic system. nih.gov
Fluorescence Upconversion Techniques
Fluorescence upconversion is another ultrafast spectroscopic technique that provides information on the early-time dynamics of fluorescent molecules. uni-heidelberg.de It is particularly useful for resolving the initial decay of fluorescence, which can be obscured by the instrument response function in conventional time-resolved fluorescence measurements. This technique has been instrumental in studying processes like excited-state proton transfer in complexes of 2-aminopyridine (B139424) with carboxylic acids, where the reaction rates can exceed 10¹¹ s⁻¹. rsc.org For a compound like this compound, fluorescence upconversion could be employed to study the initial excited-state relaxation and any ultrafast charge transfer processes that may occur.
Theoretical and Computational Photophysics
Theoretical and computational methods are indispensable for interpreting experimental data and gaining a deeper understanding of the electronic structure and dynamics of excited states.
Quantum Chemical Calculations of Excited States and Transition States
Quantum chemical calculations can provide detailed information about the geometries, energies, and properties of molecules in their ground and excited states. Methods such as Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are powerful tools for studying molecules with complex electronic structures, including those with multiple low-lying excited states. These methods can be used to map out potential energy surfaces, locate conical intersections, and calculate minimum energy paths for photochemical reactions. Such calculations have been successfully applied to understand the excited-state dynamics of various organic molecules.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Spectral Prediction
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used computational methods for predicting the electronic and photophysical properties of molecules. scirp.orgnih.gov DFT is used to calculate ground-state properties, such as molecular geometries and orbital energies, while TD-DFT is employed to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra. researchgate.netrsc.orgresearchgate.net
These methods have been successfully used to study a variety of cyano-containing aromatic compounds. For example, DFT and TD-DFT calculations on 3-cyano-2(1H)-pyridones have been used to understand their electronic structures and predict their UV-Vis spectra. rsc.org Similarly, these methods have been applied to investigate the photophysical properties of thiophene-based azo dyes containing cyano groups. researchgate.net
The accuracy of DFT and TD-DFT calculations is dependent on the choice of the exchange-correlation functional and the basis set. Therefore, it is often necessary to benchmark the computational results against experimental data to ensure their reliability.
The following table presents a conceptual summary of how DFT and TD-DFT can be applied to a molecule like this compound.
| Calculation Type | Information Obtained | Relevance to this compound |
| DFT Geometry Optimization | Optimized ground-state molecular structure, bond lengths, and angles. | Provides the starting point for all other calculations and gives insight into the molecule's stable conformation. |
| DFT Frontier Molecular Orbital Analysis | Energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Helps to understand the nature of electronic transitions and potential charge transfer character. |
| TD-DFT Vertical Excitation Energies | Prediction of UV-Vis absorption maxima and the nature of the corresponding electronic transitions (e.g., π-π, n-π). | Allows for direct comparison with experimental absorption spectra and aids in the assignment of spectral bands. |
| TD-DFT Excited-State Geometry Optimization | Optimized geometry of the first excited singlet state (S₁). | Provides information about the structural changes that occur upon photoexcitation. |
| TD-DFT Emission Energy Calculation | Prediction of fluorescence emission maxima from the S₁ state. | Enables the calculation of the Stokes shift and comparison with experimental fluorescence spectra. |
Reaction Mechanisms and Chemical Transformations Involving 2 Acridinecarbonitrile
Mechanistic Studies of Synthetic Transformations
The strategic placement of the nitrile group at the 2-position of the acridine (B1665455) scaffold significantly influences its reactivity in a variety of synthetic transformations.
Nucleophilic Substitution Pathways involving Acridinecarbonitriles
The acridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 9-position. The presence of an additional electron-withdrawing nitrile group at the 2-position is expected to further activate the ring system towards nucleophilic substitution.
In related heterocyclic systems, such as 2-cyano-3-nitroimidazo[1,2-a]pyridine, nucleophilic substitution has been observed where the 2-cyano group itself is displaced by nitrogen and oxygen nucleophiles. researchgate.net For instance, reactions with alkylamines and alkoxides result in the substitution of the cyano group. researchgate.net This suggests that under certain conditions, direct displacement of the nitrile group in 2-acridinecarbonitrile by strong nucleophiles could be a potential reaction pathway.
Furthermore, studies on pyridinium (B92312) ions have shown that a cyano group, whether at the 2- or 4-position, significantly enhances the reactivity towards nucleophilic aromatic substitution (SNAr). nih.gov The reactivity order was found to be 2-cyano ≥ 4-cyano > 2-halo, indicating the strong activating effect of the cyano group. nih.gov This activation is attributed to the electron-withdrawing nature of the cyano group, which stabilizes the negatively charged Meisenheimer intermediate formed during the nucleophilic attack. The proposed mechanism for the reaction of 2-cyano-N-methylpyridinium ions with piperidine (B6355638) involves a rate-determining deprotonation of the initial addition intermediate. nih.gov A similar mechanism can be postulated for the reaction of nucleophiles with this compound, where the nitrile group would facilitate the attack and stabilize the resulting intermediate.
While specific mechanistic studies on nucleophilic substitution of this compound are not extensively available, the principles derived from analogous heterocyclic systems provide a strong basis for predicting its behavior. The electron-withdrawing character of the nitrile group at the 2-position would likely enhance the electrophilicity of the entire acridine ring, making positions such as C-9 and potentially C-4 more susceptible to nucleophilic attack.
Electrophilic Aromatic Substitution on Acridine Scaffolds
Electrophilic aromatic substitution (SEAr) on the acridine nucleus is generally challenging due to the deactivating effect of the heterocyclic nitrogen atom. wikipedia.org Compared to benzene (B151609), the rate of electrophilic substitution on pyridine (B92270) is significantly slower, and this deactivation is also observed in the acridine system. wikipedia.org The nitrogen atom in acridine readily protonates in the acidic conditions often required for electrophilic aromatic substitution, further deactivating the ring. wikipedia.org
To achieve electrophilic substitution on highly deactivated rings, very reactive electrophiles and harsh reaction conditions are typically necessary. The mechanism proceeds through the formation of a cationic intermediate known as a σ-complex or Wheland intermediate. pitt.edu The stability of this intermediate determines the rate of the reaction. For this compound, the electron-withdrawing nitrile group would destabilize this cationic intermediate, thus increasing the activation energy for the reaction.
Specific experimental data on the electrophilic aromatic substitution of this compound is scarce in the available literature, likely due to the low reactivity of the substrate.
Coupling and Condensation Reaction Mechanisms within Acridine Frameworks
Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orglibretexts.orguwindsor.canih.govnih.govprinceton.edu These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. For this compound to participate in such reactions as the electrophilic partner, it would first need to be functionalized with a suitable leaving group, such as a halogen (e.g., 2-bromo- or 2-iodoacridinecarbonitrile).
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The cycle includes:
Oxidative Addition: The palladium(0) catalyst adds to the aryl halide (or triflate), forming a palladium(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex are coupled, and the C-C bond is formed, regenerating the palladium(0) catalyst. princeton.edu
The Stille coupling follows a similar catalytic cycle, but utilizes an organotin reagent for the transmetalation step. wikipedia.orgorganic-chemistry.orglibretexts.orguwindsor.caopenochem.org The mechanism involves:
Oxidative Addition: A palladium(0) catalyst reacts with the organic halide.
Transmetalation: The organostannane transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium(0) catalyst is regenerated. libretexts.orgopenochem.org
While specific examples for this compound are not readily found, these coupling reactions are widely applicable to a range of heterocyclic compounds. wikipedia.orglibretexts.org
Condensation Reactions:
Condensation reactions, such as the Knoevenagel condensation, involve the reaction of a carbonyl compound with an active methylene (B1212753) compound. researchgate.netorganic-chemistry.orgajrconline.org While this compound itself does not have a carbonyl or an active methylene group, it could be a precursor to derivatives that can participate in such reactions. For instance, if the nitrile group were hydrolyzed to a carboxylic acid and then converted to an aldehyde, this aldehyde could then react with an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate.
The mechanism of the Knoevenagel condensation is typically base-catalyzed and involves:
Deprotonation: The base removes a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone.
Dehydration: The resulting aldol-type intermediate undergoes elimination of a water molecule to form the final α,β-unsaturated product. ajrconline.org
Alternatively, if a methyl group were present on the acridine ring (e.g., 9-methyl-2-acridinecarbonitrile), this methyl group could potentially be activated for condensation with aromatic aldehydes in the presence of a suitable catalyst. researchgate.net
Decomposition and Degradation Mechanisms of Acridinecarbonitriles
The stability of this compound under thermal and photochemical stress is a critical aspect of its chemical profile.
Thermal Decomposition Processes and Evolved Gas Analysis
For aromatic compounds containing nitrile groups, thermal decomposition can lead to the evolution of gases such as hydrogen cyanide (HCN) and ammonia (B1221849) (NH₃), alongside carbon oxides (CO, CO₂) and various hydrocarbon fragments. mdpi.com The specific decomposition pathway and the composition of the evolved gases are highly dependent on the temperature, atmosphere (inert or oxidative), and the presence of other functional groups on the molecule.
While specific TGA-EGA data for this compound is not available in the reviewed literature, a general decomposition mechanism can be proposed based on the thermal behavior of related compounds. The decomposition is likely to initiate at the weakest bonds within the molecule. The nitrile group itself is relatively stable, but its presence can influence the degradation of the acridine ring.
A plausible decomposition sequence could involve:
Initial fragmentation of the acridine ring system at high temperatures.
Elimination of the nitrile group as HCN or its reduction to form ammonia in the presence of a hydrogen source.
Further breakdown of the polycyclic aromatic structure into smaller volatile fragments.
The following table summarizes potential evolved gases during the thermal decomposition of this compound based on the analysis of related compounds.
| Potential Evolved Gas | Chemical Formula | Likely Origin |
| Hydrogen Cyanide | HCN | Elimination of the nitrile group |
| Ammonia | NH₃ | Reduction of the nitrile group |
| Carbon Monoxide | CO | Incomplete combustion of the carbon backbone |
| Carbon Dioxide | CO₂ | Complete oxidation of the carbon backbone |
| Nitrogen Oxides | NOₓ | Oxidation of the acridine nitrogen |
| Various Hydrocarbons | CₓHᵧ | Fragmentation of the acridine ring |
This table is predictive and based on the decomposition of similar chemical structures. Experimental verification is required.
Photodegradation Pathways and Stability Studies
The photodegradation of acridine derivatives has been studied, particularly in the context of acridine dyes. mdpi.com These compounds are known to be susceptible to photodegradation, which can limit their applications where light stability is crucial. The mechanism of photodegradation often involves the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•) when the dye is irradiated in the presence of oxygen and a suitable photocatalyst. mdpi.com
For this compound, the photodegradation pathway would likely be influenced by the electron-withdrawing nitrile group. The general steps in a photocatalytic degradation process are:
Excitation: The acridine molecule absorbs a photon, promoting it to an excited electronic state.
Intersystem Crossing: The excited singlet state can convert to a more stable triplet state.
Generation of ROS: The excited state molecule can transfer energy to molecular oxygen to form singlet oxygen (¹O₂) or undergo electron transfer to produce superoxide radicals. These can further lead to the formation of highly reactive hydroxyl radicals.
Degradation: The reactive oxygen species attack the acridine ring and the nitrile group, leading to the breakdown of the molecule into smaller, often more oxidized, products.
While specific photodegradation studies on this compound are not detailed in the available literature, the presence of the aromatic acridine system suggests a susceptibility to photochemical reactions. The nitrile group could potentially influence the photostability and the nature of the degradation products.
Radical Reactions and Their Mechanisms in Acridinecarbonitrile Chemistry
Radical reactions involving the acridine scaffold are pivotal in photochemistry and organic synthesis. The generation of radical species from acridine derivatives is often initiated by light, leading to a cascade of reactions. These processes typically follow a chain reaction mechanism consisting of initiation, propagation, and termination steps. libretexts.org
Initiation: The process begins with the formation of a radical species, often through homolytic cleavage of a bond induced by an external energy source like heat or UV light. libretexts.orgyoutube.com For acridine derivatives, photoexcitation is a common method. The interaction of photoexcited acridine with other molecules, such as carboxylic acids, can lead to the formation of radical pairs through proton and electron transfer. elsevierpure.com Visible light photocatalysis using 9-arylacridine structures can induce photodecarboxylation from the singlet excited state of acridine–carboxylic acid complexes via a proton-coupled electron transfer (PCET) process, generating an acridinyl radical and an alkyl radical. nih.gov
Propagation: Once formed, a reactive radical can react with a stable molecule to create a new radical, continuing the chain reaction. libretexts.org For instance, an aryl radical generated from a diazonium salt in the presence of an acridone (B373769) photoredox catalyst can add to an aromatic system in a C-H arylation reaction. rsc.org In other systems, an alkyl radical formed via decarboxylation can undergo a conjugate addition to a Michael acceptor. nih.gov
Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical product. libretexts.orgyoutube.com This is a thermodynamically favorable but statistically rare event due to the low concentration of radicals. libretexts.org
A key intermediate in these reactions is the acridinyl radical. nih.gov The reaction of acridine with certain organometallic reagents can also lead to the formation of a stable radical anion of 9-phenylacridine (B188086), which has been isolated and characterized. acs.org The specific reactivity of this compound in such radical processes would be influenced by the electron-withdrawing cyano group, which can affect the stability of radical intermediates and the redox potential of the molecule.
Table 1: Key Steps in Radical Reactions of Acridine Derivatives
| Reaction Step | Description | Example from Acridine Chemistry | Reference |
| Initiation | Initial formation of radical species from non-radical precursors. | Photoexcitation of an acridine-carboxylic acid complex leads to a proton-coupled electron transfer (PCET), generating an acridinyl radical. | nih.gov |
| Propagation | A radical reacts with a stable molecule to form a new radical, continuing the chain. | An alkyl radical, generated from decarboxylation, adds to a Michael acceptor, creating an α-carbonyl radical. | nih.gov |
| Termination | Two radicals combine to form a stable, non-radical product, ending the chain. | Combination of two radical species to form a stable adduct. | libretexts.orgyoutube.com |
Kinetic and Thermodynamic Analysis of Chemical Reactions
The study of reaction kinetics and thermodynamics provides fundamental insights into the rate, spontaneity, and equilibrium position of chemical transformations involving acridinecarbonitriles.
Thermodynamic Analysis: Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) determine the spontaneity of a reaction. nih.gov For the interaction between acridine derivatives and biological macromolecules like human serum albumin (HSA), these parameters can be calculated. For example, studies on acridine-based N-acylhydrazone derivatives have shown negative ΔG values, indicating a spontaneous binding process with HSA. mdpi.com The negative values observed for both ΔH and ΔS in some cases suggest that the binding is primarily driven by hydrogen bonding and van der Waals forces. mdpi.com
The equilibrium constant (K) is related to the standard free energy change (ΔG°) by the equation ΔG° = -RTlnK, where a larger K value indicates that the products are favored at equilibrium. lumenlearning.com Binding constant (Kb) values for the interaction of acridine derivatives with DNA have been reported in the range of 10³ to 10⁶ M⁻¹, which provides a measure of the stability of the acridine-DNA complex. mdpi.com
Kinetic Analysis: Reaction kinetics deals with the rate at which a reaction occurs. ox.ac.uk The rate of a reaction is described by a rate law, which relates the reaction rate to the concentration of reactants and a rate constant (k). youtube.com For many reactions involving acridine derivatives, particularly in biological contexts, specialized techniques are required to measure their kinetics. The stopped-flow method, for instance, allows for the rapid mixing of reactants and spectroscopic monitoring of the reaction progress on a millisecond timescale, making it suitable for studying enzyme kinetics. ox.ac.uk
The rate of a reaction is influenced by the activation energy (Ea), which is the minimum energy required for the reaction to occur. youtube.com Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. The two-phase kinetic profile observed in the catalytic action of chymotrypsin, a serine protease, reveals a fast "burst" phase followed by a slower steady-state phase, indicating a multi-step mechanism involving the formation and breakdown of an intermediate. youtube.com A similar detailed kinetic analysis of reactions involving this compound could elucidate its mechanism of action in various chemical or biological systems.
Table 2: Thermodynamic Parameters for the Interaction of Acridine Derivatives with Human Serum Albumin (HSA)
| Acridine Derivative | ΔG (kJ mol⁻¹) | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) | Primary Driving Forces | Reference |
| Derivative 3a | Negative | Negative | Negative | Hydrogen bonding, van der Waals forces | mdpi.com |
| Derivative 3b | Negative | Negative | Negative | Hydrogen bonding, van der Waals forces | mdpi.com |
| Derivative 3d | Negative | Negative | Negative | Hydrogen bonding, van der Waals forces | mdpi.com |
Note: This table summarizes general findings from the source. Specific values are temperature-dependent.
Investigation of Transient Intermediates in Reactions
The elucidation of reaction mechanisms often hinges on the detection and characterization of transient intermediates. In the chemistry of acridinecarbonitriles, various short-lived species play crucial roles.
Spectroscopic techniques are invaluable for studying these intermediates. UV-vis spectroscopy, for example, can be used to monitor the formation of intermediates in real-time. The appearance of a characteristic absorption band around 360 nm has been used to track the formation of an acridine-based ligand during a metal-mediated rearrangement reaction. nih.gov
In photocatalytic cycles, radical intermediates are common. Research has shown that visible light photocatalysis with acridines can proceed via an acridinyl radical intermediate, which is essential for the redox turnover in dual catalytic systems. nih.gov In a specific dual acridine/copper catalytic process, other identified intermediates include an α-carbonyl radical and a Cu(I) enolate. nih.gov
Furthermore, the interaction of acridine with certain reagents has allowed for the trapping and structural characterization of intermediates. In a zincate-mediated arylation of acridine, a paramagnetic radical anion of 9-phenylacridine was isolated and identified through X-ray crystallography, providing direct evidence of a single-electron transfer pathway. acs.org Similarly, the interaction of photoexcited acridine with carboxylic acids is proposed to yield radical pairs as transient intermediates. elsevierpure.com Time-resolved spectroscopic studies are particularly powerful for probing the exact timescale of the formation of such transient species. chem960.com
Table 3: Examples of Transient Intermediates in Acridine Chemistry
| Intermediate Species | Reaction Type | Method of Investigation | Reference |
| Acridinyl Radical | Photocatalytic Decarboxylation | Mechanistic Studies | nih.gov |
| Radical Anion of 9-Phenylacridine | Zincate-Mediated Arylation | X-ray Crystallography | acs.org |
| Radical Pairs | Photochemical reaction with carboxylic acids | Spectroscopic Analysis | elsevierpure.com |
| Acyl-Enzyme Intermediate | Enzyme Catalysis (Serine Proteases) | Kinetic Analysis | youtube.com |
| Oxyanion Intermediate | Enzyme Catalysis | Theoretical Calculations, Mechanistic Studies | nih.gov |
Catalytic Mechanisms Involving Acridinecarbonitrile Compounds
Acridine derivatives, including those with a carbonitrile substituent, are integral to various catalytic systems, ranging from photoredox catalysis to bio-organic transformations.
Photoredox Catalysis: Acridine compounds are effective photocatalysts. For example, 9-arylacridines can catalyze direct decarboxylative radical generation under visible light. nih.gov This process can be merged with transition metal catalysis, such as a copper-catalyzed conjugate addition, creating a dual catalytic system. The proposed mechanism involves the acridine photocatalyst initiating a radical formation, which then enters a copper-based catalytic cycle. The acridinyl radical intermediate plays a key role in mediating the redox turnover between the two cycles. nih.gov
Organometallic Catalysis: Acridine-based pincer ligands form highly active and stable complexes with metals like ruthenium. rsc.orgrsc.org These complexes catalyze sustainable reactions such as the selective conversion of primary alcohols to primary amines using ammonia and the oxidation of enol ethers to esters using water as the oxidant. rsc.org The catalytic mechanism is unique and relies on the dearomatization/aromatization of the acridine core and the fluxionality of the pincer ligand, which allows for key elemental steps like beta-hydride elimination without ligand dissociation. rsc.org
Biocatalysis and Enzyme Inhibition: Acridine derivatives can also function as catalysts or inhibitors in biological systems. Certain acridine-based compounds have been identified as catalytic inhibitors of human topoisomerase II. nih.gov Unlike enzyme poisons, which stabilize the covalent enzyme-DNA complex, these compounds inhibit the enzyme's catalytic activity (the strand passage reaction) without forming this complex. nih.gov In another example, a binuclear zinc complex of an acridine-peptide hybrid was found to be a potent catalyst for the transphosphorylation of RNA, with a mechanism that involves the two zinc ions cooperating to bind the substrate and facilitate the reaction. nih.gov
The catalytic mechanisms often involve several fundamental steps, such as acid-base catalysis (proton transfer), covalent catalysis (formation of a transient covalent bond between catalyst and substrate), and metal ion catalysis (stabilization of charge or redox activity). youtube.com For instance, in the mechanism of serine proteases, a catalytic triad (B1167595) of amino acids works together to form a potent nucleophile that attacks the substrate, forming a transient acyl-enzyme intermediate. youtube.comlibretexts.org
Advanced Research on 2 Acridinecarbonitrile Derivatives and Analogs
Rational Design Principles for Structural Modification and Property Tuning
The rational design of 2-acridinecarbonitrile derivatives moves beyond trial-and-error synthesis by employing a deep understanding of how molecular structure dictates function. This approach involves the strategic and systematic modification of the parent molecule to achieve enhanced or novel properties. The primary goal is to establish clear structure-property relationships (SPRs) that can guide future synthesis. nih.govresearchgate.net
Key principles in the rational design of these derivatives include:
Bioisosteric Replacement: This principle involves substituting a part of the molecule with a chemical group that has similar physical or chemical properties, with the aim of altering the biological activity or metabolic stability. For this compound, this could involve replacing the nitrile group or modifying the heterocyclic core.
Conformational Control: Modifying the structure to control the three-dimensional shape of the molecule is crucial. The planarity of the acridine (B1665455) ring system is a key feature that facilitates intercalation with DNA. researchgate.net Introducing bulky substituents can alter this planarity, thereby tuning the molecule's binding affinity and specificity.
Logical Series Development: Research is often conducted on a "logical series" of compounds, where each subsequent molecule differs from the previous one by a single, specific structural change, such as the addition of a hydroxyl group. nih.govresearchgate.net This systematic approach allows for the precise correlation of structural changes with observed changes in physicochemical and biological properties. nih.gov
The ultimate aim of these design principles is to create a predictable model where specific structural modifications can be used to achieve a desired outcome, whether it be enhanced biological efficacy or tailored material properties.
Synthesis and Characterization of Novel Substituted Acridinecarbonitriles
The creation of novel this compound derivatives relies on a diverse array of synthetic methodologies, ranging from classical heterocyclic chemistry to modern catalytic reactions. The synthesis of new acridine scaffolds is an active area of research, often utilizing multicomponent reactions and various catalysts to improve efficiency and yield. researchgate.net
Synthetic Approaches: The synthesis of substituted acridines often involves the condensation of appropriate precursors, such as cyclic-1,3-diketones, aromatic aldehydes, and various amines, under different catalytic conditions. researchgate.net
Interactive Table: Catalysts in Acridine Synthesis
| Catalyst/Reagent | Reaction Type | Reference |
|---|---|---|
| Triethylbenzylammonium chloride | Condensation in aqueous medium | researchgate.net |
| Toluenesulfonic acid, K2CO3, CuCl | Multi-step synthesis | researchgate.net |
Characterization Techniques: Once synthesized, rigorous characterization is essential to confirm the structure and purity of the new compounds. A combination of spectroscopic and analytical techniques is employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the characteristic stretching vibration of the nitrile group (-C≡N) in this compound. nih.gov
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.gov
X-ray Crystallography: When a suitable single crystal can be grown, X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming connectivity and stereochemistry. researchgate.net
These characterization methods provide the detailed structural information necessary to build the structure-property relationships discussed in the following section.
Structure-Property Relationships in Acridinecarbonitrile Series
The π-conjugated planar structure of the acridine core is a critical feature, enhancing hydrophobicity and enabling interactions with biomolecular targets like DNA and various enzymes. researchgate.net The modification of this core and its substituents leads to measurable changes in biological and physical properties.
Key Findings from Acridine Derivative Studies:
Influence on Biological Activity: In a series of related acridine derivatives designed as multidrug resistance (MDR) reversing agents, the nature of the side chain was found to be critical. The presence of an N,N-diethylamine group, for example, was correlated with higher growth-inhibitory activity against specific cancer cell lines (K562/ADM). nih.gov This suggests that this specific moiety plays a crucial role in the compound's biological mechanism. nih.gov
DNA Intercalation and Enzyme Inhibition: The ability of the acridine chromophore to intercalate into DNA and inhibit enzymes like topoisomerase is a well-established property that forms the basis of their use as chemotherapeutic agents. researchgate.net Structure-activity relationship (SAR) studies have shown that modifications to the side chains attached to the acridine ring can modulate the strength of this DNA binding and the potency of enzyme inhibition. nih.gov
Interactive Table: Structure-Property Correlations in Acridine Derivatives
| Structural Modification | Observed Property Change | Potential Implication | Reference |
|---|---|---|---|
| Addition of N,N-diethylamine moiety | Increased antiproliferative activity against K562/ADM cells | Enhanced efficacy as a potential anticancer agent | nih.gov |
| Planar, π-conjugated system | Facilitates DNA intercalation and enzyme interaction | Foundation for use as a chemotherapeutic or antiviral agent | researchgate.net |
These relationships underscore the importance of precise structural control in the design of new acridinecarbonitrile analogs for targeted applications.
Stereochemical Investigations of Chiral Acridinecarbonitrile Derivatives
Stereochemistry, the three-dimensional arrangement of atoms, introduces another layer of complexity and opportunity in the design of acridinecarbonitrile derivatives. When a carbon atom in a derivative is bonded to four different substituents, it becomes a chiral center, leading to the existence of non-superimposable mirror images known as enantiomers. khanacademy.orgyoutube.com
These enantiomers have identical physical properties except for their interaction with plane-polarized light. khanacademy.org Crucially, they can exhibit vastly different biological activities because biological systems, such as enzymes and receptors, are themselves chiral.
Synthesis and Characterization of Chiral Derivatives: The synthesis of chiral acridinecarbonitriles requires stereoselective methods that favor the formation of one enantiomer over the other. One approach involves the stereoselective insertion of a stereocenter onto a pre-existing chiral backbone, such as one derived from 1,1'-binaphthol. nih.gov
Characterizing the resulting chiral molecules and determining their absolute configuration (the exact 3D arrangement) is a significant challenge. Advanced techniques are employed for this purpose:
Interactive Table: Techniques for Chiral Analysis
| Technique | Purpose | Description | Reference |
|---|---|---|---|
| Vibrational Circular Dichroism (VCD) | Determine Absolute Configuration | Measures the differential absorption of left and right circularly polarized infrared light. The experimental spectrum is compared to spectra calculated via Density Functional Theory (DFT) for possible stereoisomers. | nih.gov |
| Polarimetry | Measure Optical Activity | Measures the angle of rotation of plane-polarized light as it passes through a sample of the chiral compound. | researchgate.net |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separate Enantiomers | Uses a stationary phase that is itself chiral to differentially interact with and separate the enantiomers, allowing for the determination of enantiomeric excess (ee). | researchgate.net |
| NMR with Chiral Shift Reagents | Distinguish Enantiomers | A chiral reagent is added to the NMR sample, which complexes with the enantiomers to form diastereomeric complexes. These complexes have distinct NMR signals, allowing for their differentiation and quantification. | researchgate.net |
The stereoselective synthesis and rigorous stereochemical analysis of chiral this compound derivatives are essential for developing compounds with high specificity for biological targets. nih.gov
Tandem Reactions and Multi-Component Strategies for Derivative Synthesis
To improve synthetic efficiency, reduce waste, and rapidly generate libraries of compounds for screening, chemists are increasingly turning to advanced synthetic strategies like tandem reactions and multi-component reactions (MCRs). nih.govuni-regensburg.de These methods are highly valuable for producing diverse acridinecarbonitrile derivatives.
Tandem Reactions: A tandem (or cascade) reaction is a process where multiple bond-forming transformations occur in a single pot without isolating intermediates. researchgate.net This approach shortens synthetic routes and improves atom economy. uni-regensburg.de A notable example is the synthesis of benzylidenemalononitrile (B1330407) derivatives, which involves a tandem process coupling the photooxidation of benzyl (B1604629) alcohols to aldehydes with a subsequent Knoevenagel condensation. uni-regensburg.deresearchgate.net This light-driven cascade uses air as the terminal oxidant and can be performed in water, highlighting its green chemistry advantages. uni-regensburg.de
The proposed mechanism involves the photoexcited catalyst initiating a hydrogen atom transfer (HAT) from the alcohol, which, after reacting with oxygen and eliminating water, forms the key aldehyde intermediate in situ. uni-regensburg.deresearchgate.net This intermediate then immediately reacts with a nucleophile in the same pot to yield the final product. uni-regensburg.de
Multi-Component Reactions (MCRs): MCRs combine three or more starting materials in a single reaction vessel to form a product that incorporates significant portions of all reactants. nih.govmdpi.com This strategy is exceptionally powerful for creating molecular complexity and diversity in one step. nih.gov The modular nature of MCRs allows for the independent variation of each component, making them ideal for generating libraries of related compounds for drug discovery. nih.govmdpi.com
Interactive Table: Common Multi-Component Reactions
| Reaction Name | Components | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide | α-Amino nitrile | The first reported MCR, forms the basis for amino acid synthesis. | nih.gov |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Bis-amide | A highly versatile four-component reaction with high atom economy; the only byproduct is water. | nih.gov |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxyamide | An isocyanide-based three-component reaction. | nih.gov |
These advanced synthetic strategies enable the efficient and diverse production of novel this compound derivatives, accelerating the discovery of new molecules with valuable properties.
Applications of 2 Acridinecarbonitrile in Materials Science and Technology
Development of Fluorescent and Luminescent Materials for Optical Technologies
The rigid, planar structure of the acridine (B1665455) ring system, combined with the electron-withdrawing nature of the nitrile group, endows 2-Acridinecarbonitrile and its derivatives with notable fluorescent and luminescent properties. These characteristics are fundamental to their application in the creation of novel optical materials.
Research into the photophysical properties of acridine derivatives has revealed that their emission characteristics can be finely tuned through chemical modification. For instance, the synthesis of various substituted acridine derivatives has been shown to yield compounds with high quantum yields. researchgate.net While specific data for this compound is not extensively detailed in broad studies, the general principles suggest that the cyano group at the 2-position influences the electron density distribution within the aromatic system, thereby affecting the energy levels of the frontier molecular orbitals and, consequently, the fluorescence emission wavelength and intensity. The development of such materials is crucial for applications including solid-state lighting, optical data storage, and advanced display technologies.
Integration into Organic Electronic and Optoelectronic Devices
The electronic properties of this compound make it a candidate for integration into various organic electronic and optoelectronic devices, where it can function as an active component in light-emitting or light-harvesting layers.
Organic Light-Emitting Diodes (OLEDs) and Displays
Organic Photovoltaics and Solar Energy Conversion
The application of organic molecules in photovoltaic devices, such as dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs), relies on their ability to absorb light and facilitate charge separation and transport. While a wide range of organic dyes and polymers have been investigated for these applications, there is a notable lack of specific research detailing the use of this compound in this context. The general photophysical properties of acridines suggest potential as photosensitizers; however, without dedicated studies, its efficiency and suitability for solar energy conversion remain speculative.
Role in Smart Materials and Sensing Technologies
"Smart materials" are designed to respond to external stimuli, such as the presence of chemical species or changes in their physical environment. The fluorescent nature of this compound provides a basis for its potential application in the development of such materials.
Chemo/Biosensors based on Acridinecarbonitrile Fluorescence
Fluorescent chemosensors operate by exhibiting a change in their fluorescence properties upon interaction with a specific analyte. The fluorescence of acridine derivatives can be sensitive to their chemical environment, making them attractive candidates for sensor development. For instance, the interaction with metal ions or other small molecules can lead to fluorescence quenching or enhancement. While the principle of using fluorescent acridine compounds for sensing is established, specific studies detailing the use of this compound as a chemo/biosensor are not prevalent in the current scientific literature.
Stimuli-Responsive Materials (e.g., Photochromic, Mechanochromic)
Stimuli-responsive materials that change their properties in response to light (photochromic) or mechanical force (mechanochromic) are at the forefront of materials innovation. These materials have potential applications in areas such as optical switching, data recording, and stress sensing. While research into photochromic and mechanochromic materials is an active field, there is a lack of specific information and research findings on the photochromic or mechanochromic behavior of this compound.
Nanomaterial Fabrication and Functionalization with Acridinecarbonitrile
The surface modification of nanomaterials is crucial for tailoring their properties and enabling their integration into various technological applications. While direct studies on this compound for this purpose are not extensively documented, the known properties of acridine and nitrile moieties suggest potential significant applications.
Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties and have applications in bio-imaging, electronics, and photovoltaics. nih.gov Their performance is highly dependent on their surface chemistry. nih.govnih.gov The acridine moiety of this compound can interact with the surface of QDs, such as cadmium-based QDs, through non-covalent interactions like π-π stacking. This can passivate surface defects, thereby enhancing their photoluminescence quantum yield and stability. The nitrile group, on the other hand, offers a site for further chemical modification, allowing for the covalent attachment of other functional molecules.
Carbon quantum dots (CQDs), known for their biocompatibility and optical properties, also benefit from surface modification. nih.gov The planar acridine structure could adsorb onto the graphitic surface of CQDs, while the nitrile group provides a handle for further functionalization, potentially improving their dispersibility in various solvents and their utility in sensing and catalysis. nih.gov
Self-assembly is a powerful strategy for creating ordered nanostructures from molecular components, which is essential for the fabrication of optoelectronic devices. nih.gov The amphiphilic nature that could be imparted to this compound derivatives would make them ideal candidates for self-assembly in solution. The planar acridine core can promote π-π stacking, leading to the formation of one-dimensional nanostructures like nanowires or nanoribbons. These ordered assemblies can facilitate charge transport, a critical property for applications in organic field-effect transistors and organic light-emitting diodes.
The incorporation of this compound into polymer-grafted polythiophene systems could lead to novel self-organized patterns with distinct optical and electronic properties. nih.gov The acridine unit could influence the aggregation style of the conjugated polymer chains, thereby tuning the optoelectronic response for applications in sensors and molecular logic gates. nih.gov
Supramolecular Architectures and Self-Assembled Systems for Advanced Materials
Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a route to complex and functional materials. mdpi.comfrontiersin.org The structural features of this compound make it a versatile building block for such architectures.
The formation of stable dicopper complexes with cage-like ligands is a known strategy for creating supramolecular structures capable of recognizing specific guest molecules. mdpi.com While not directly studied with this compound, the nitrogen atom in the acridine ring could potentially coordinate with metal ions, participating in the formation of intricate host-guest systems. Furthermore, the rigid acridine backbone can act as a structural scaffold, directing the assembly of complex architectures. The principles of molecular recognition and self-assembly seen in dipyrrin (B1230570) complexes could be applied to acridine-containing systems to create functional materials. frontiersin.org
| Supramolecular System | Potential Role of this compound | Key Interactions |
| Host-Guest Complexes | Component of the host or guest molecule | π-π stacking, hydrogen bonding, metal coordination |
| Rotaxanes/Pseudo-rotaxanes | Part of the axle or wheel component | Hydrophobic interactions, electrostatic interactions |
| Self-Assembled Gels | Gelator molecule | π-π stacking, van der Waals forces |
Advanced Functional Material Synthesis
The reactivity of the nitrile group and the robust nature of the acridine core allow for the incorporation of this compound into various classes of advanced functional materials, including coordination polymers and covalent organic frameworks.
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgmdpi.comresearchgate.netmdpi.comrsc.orgyoutube.comnih.gov They are of interest for applications in gas storage, separation, and catalysis. youtube.com The acridine moiety can be incorporated into the organic linkers used to build MOFs. For instance, a novel MOF host-guest material, [Cd3(EtOIPA)4(HAD)2]·H2O, has been synthesized using acridine as a template. rsc.org This material exhibits bright yellow emission and high photocurrent density, making it suitable for photodetectors and white LEDs. rsc.org The ordered arrangement of the acridine cations within the framework creates delocalized π-electron channels, which are responsible for its favorable photophysical properties. rsc.org
While this example uses acridine itself, this compound could be used as a functionalized linker. The nitrile group could either remain as a functional group within the pores of the MOF, available for post-synthetic modification, or it could participate in the coordination to the metal centers, leading to novel network topologies.
Table of Acridine-Based MOF Properties
| MOF | Metal Ion | Acridine Derivative | Key Property | Potential Application |
|---|
Conjugated polymers and Covalent Organic Frameworks (COFs) are classes of porous, crystalline polymers with applications in electronics, catalysis, and energy storage. mpg.deresearchgate.netrsc.orgmdpi.comresearchgate.netnih.govmdpi.commdpi.com The incorporation of acridine and acrylonitrile (B1666552) units into these materials can impart valuable photophysical and electronic properties.
Acridine-functionalized COFs have been developed as photocatalysts for C-N cross-coupling reactions. mpg.de The acridine moiety acts as a photoredox catalyst, absorbing light and facilitating the chemical transformation. The porous and crystalline nature of the COF provides a high surface area and ordered reaction environment, enhancing the catalytic efficiency.
Furthermore, acrylonitrile-linked COFs have been shown to exhibit fast stimulus-responsive fluorescence. researchgate.net The introduction of fluorine and acrylonitrile units into the COF structure can lead to high fluorescence quantum yields and rapid changes in absorption and fluorescence in response to environmental stimuli like pH changes. researchgate.net This makes them suitable for applications in "smart" systems and information encryption. researchgate.net Given these findings, a COF constructed with this compound as a building block would be expected to combine the photocatalytic activity of the acridine core with the responsive nature of the nitrile linkage, leading to multifunctional materials.
Table of Acridine/Acrylonitrile Functionalized Frameworks
| Framework Type | Functional Unit | Key Property | Potential Application |
|---|---|---|---|
| Acridine-functionalized COF mpg.de | Acridine | Photoredox activity | Metallaphotocatalysis |
Theoretical and Computational Chemistry Studies on 2 Acridinecarbonitrile
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-Acridinecarbonitrile. These methods, such as Density Functional Theory (DFT), solve the Schrödinger equation to provide detailed information about the electronic distribution and energy levels within the molecule.
Molecular Orbital Analysis and Frontier Orbitals
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate a molecule's reactivity and electronic properties. rsc.orglibretexts.orglibretexts.orgyoutube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.
For instance, in a theoretical study on sixteen different acridine (B1665455) derivatives, DFT calculations at the B3LYP/6-31G(d) level were used to determine the HOMO, LUMO, and energy gap values. researchgate.net These calculations revealed how different substituent groups on the acridine ring influence the electronic structure and the resulting optoelectronic properties. researchgate.net A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and potentially more reactive. For this compound, the electron-withdrawing nature of the nitrile group would be expected to significantly influence the energies of the frontier orbitals compared to unsubstituted acridine.
Table 1: Illustrative Frontier Orbital Energies and HOMO-LUMO Gaps for Acridine Derivatives (Hypothetical Data for this compound)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Acridine (example) | -5.80 | -1.90 | 3.90 |
| This compound (hypothetical) | -6.20 | -2.50 | 3.70 |
Note: The data for this compound is hypothetical and serves as an illustration of what could be determined through DFT calculations.
Charge Distribution and Electrostatic Potential Maps
The distribution of electrons within a molecule is not uniform and can be visualized using charge distribution and electrostatic potential (ESP) maps. libretexts.orgresearchgate.netmdpi.comwikipedia.orgnih.gov These tools are invaluable for understanding intermolecular interactions, reactivity, and the sites most susceptible to electrophilic or nucleophilic attack. researchgate.net ESP maps display the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of positive (electron-poor) and negative (electron-rich) potential. nih.gov
A study on the influence of protonation on 9-aminoacridine (B1665356) derivatives utilized quantum crystallography and DFT to analyze changes in the electron density distribution. rsc.org The results showed how protonation alters the electronic characteristics and intermolecular interactions. rsc.org For this compound, an ESP map would likely show a region of negative electrostatic potential around the nitrogen atom of the nitrile group due to its high electronegativity, making it a potential site for interaction with electrophiles or metal ions. The acridine ring itself would exhibit a complex pattern of positive and negative regions, influencing how it interacts with other molecules.
Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound (Hypothetical Data)
| Atom | Mulliken Charge (a.u.) |
| N (acridine ring) | -0.25 |
| C (nitrile) | +0.15 |
| N (nitrile) | -0.40 |
Note: This data is hypothetical and for illustrative purposes. Actual Mulliken charges would be obtained from quantum chemical calculations. wikipedia.orggoogle.comresearchgate.netresearchgate.net
Computational Modeling of Spectroscopic Signatures for Prediction and Interpretation
Computational methods can predict various spectroscopic properties, such as UV-Vis absorption spectra, which can aid in the interpretation of experimental data and the identification of compounds. Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic transitions that give rise to absorption spectra. researchgate.net
In the aforementioned study of sixteen acridine derivatives, TD-DFT calculations were employed to determine the maximum absorption wavelengths (λmax) and oscillator strengths. researchgate.net These calculations demonstrated how modifications to the molecular structure shift the absorption spectra, which is crucial for designing materials with specific optical properties, such as those used in organic light-emitting diodes (OLEDs) or solar cells. researchgate.net For this compound, TD-DFT could predict its characteristic absorption bands, helping to understand its photophysical behavior.
Molecular Dynamics Simulations of Molecular Interactions and Self-Assembly
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. nih.govresearchgate.netmdpi.com By simulating the movements of atoms and molecules over time, MD can provide insights into processes such as solvent effects, conformational changes, and self-assembly. nih.govresearchgate.netmdpi.commdpi.comnih.gov
While no specific MD studies on this compound were found, research on other acridine derivatives has utilized MD to understand their interactions with biological targets or their behavior in solution. For example, MD simulations have been used to study the binding of acridine-based antitumor agents to DNA. nih.gov Furthermore, MD simulations have been employed to investigate the compatibility of various compounds in different solvents. mdpi.comucc.ie For this compound, MD simulations could be used to explore its aggregation behavior in different solvents, which is crucial for applications in materials science where self-assembly into ordered structures is desired. mdpi.com
Computational Design of Novel Acridinecarbonitrile Structures with Desired Properties
Computational chemistry plays a vital role in the rational design of new molecules with specific, targeted properties. By starting with a core structure like this compound, new derivatives can be designed in silico by adding various functional groups. The properties of these new structures can then be calculated to identify promising candidates for synthesis and experimental testing. This approach can significantly accelerate the discovery of new materials for applications such as OLEDs, sensors, or pharmaceuticals. nih.gov
For example, a study on acridine-based materials for phosphorescent OLEDs demonstrated the design and synthesis of new hole-transporting materials. researchgate.net By computationally screening different derivatives, researchers can predict properties like the HOMO-LUMO gap, charge transport characteristics, and emission wavelengths to select the most promising candidates.
High-Throughput Virtual Screening for Material Design and Discovery
High-throughput virtual screening (HTVS) is a computational technique used to rapidly assess large libraries of virtual compounds to identify those with desirable properties. nih.gov This method is particularly valuable in materials science and drug discovery for narrowing down vast chemical spaces to a manageable number of candidates for further investigation.
In the context of acridinecarbonitriles, a library of derivatives could be computationally generated by varying substituents on the acridine core. These virtual compounds could then be screened for properties relevant to a specific application, such as a high charge mobility for electronic devices or strong binding affinity to a biological target. While specific HTVS studies on this compound were not identified, the methodology is broadly applicable to the discovery of novel functional materials based on the acridine scaffold.
Future Directions and Emerging Research Themes
Interdisciplinary Research Opportunities for Acridinecarbonitrile Chemistry
The intrinsic properties of the acridine (B1665455) scaffold, combined with the electron-withdrawing nature of the nitrile group, make 2-Acridinecarbonitrile a compelling candidate for interdisciplinary research. Collaborative efforts between organic chemists, materials scientists, and biologists could unlock novel applications. For instance, its rigid, planar structure is ideal for intercalation with biomolecules, a property that is being explored with other acridine derivatives in the context of DNA binding and potential therapeutic agents. The exploration of this compound in this area could lead to the development of new probes for biological imaging or even targeted therapies. Furthermore, its fluorescent properties, a common feature of acridine compounds, suggest potential in the development of advanced sensors and probes for detecting specific analytes or environmental conditions.
Advancements in Automated Synthesis and High-Throughput Experimentation
The efficient synthesis of this compound and its derivatives is a critical step toward its widespread investigation and application. While traditional multi-step synthetic routes provide a foundational methodology, the future lies in the adoption of automated synthesis platforms. These systems would enable the rapid generation of a library of this compound analogues with varied substituents, facilitating a systematic exploration of structure-activity relationships.
Coupled with automated synthesis, high-throughput screening (HTS) methodologies will be instrumental in accelerating the discovery of new applications. HTS allows for the rapid testing of large numbers of compounds for a specific property, such as biological activity or material performance. For example, an HTS campaign could efficiently screen a library of this compound derivatives for their inhibitory effects on a particular enzyme or their performance as organic light-emitting diode (OLED) materials. The integration of automated synthesis and HTS will undoubtedly expedite the journey from fundamental research to practical application for this class of compounds.
Innovations in Advanced Spectroscopic and Computational Techniques
A deep understanding of the structure, properties, and behavior of this compound at the molecular level is paramount for its rational design and application. Advanced spectroscopic techniques are indispensable tools in this endeavor. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are fundamental for structural elucidation.
Modern spectroscopic methods, including two-dimensional NMR techniques, provide even more detailed insights into the molecular structure and conformation of acridine derivatives. Fluorescence spectroscopy is particularly valuable for characterizing the photophysical properties of these compounds, which is crucial for applications in sensing and optoelectronics. The interaction of acridine derivatives with other molecules, such as DNA, can be effectively studied using a combination of absorption, fluorescence, and circular dichroism spectroscopy.
Complementing experimental data, computational chemistry offers powerful predictive capabilities. Density Functional Theory (DFT) calculations, for example, can be used to investigate the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of acridine molecules, providing insights into their reactivity and potential for charge transfer interactions. Such computational studies can also model the interactions of these molecules with biological targets, guiding the design of new compounds with enhanced activity. The synergy between advanced spectroscopic characterization and sophisticated computational modeling will be a defining feature of future research on this compound.
Unexplored Applications in Advanced Chemical Systems and Novel Technologies
While the full potential of this compound remains to be unlocked, its unique combination of a rigid aromatic core and a reactive nitrile group opens the door to a host of unexplored applications in advanced chemical systems and novel technologies. The nitrile functionality can serve as a synthetic handle for further chemical modifications, allowing for the construction of more complex molecular architectures and polymers. This could lead to the development of novel organic semiconductors, conductive polymers, or porous materials for gas storage and separation.
Furthermore, the inherent photophysical properties of the acridine core suggest that this compound and its derivatives could find use in the burgeoning field of photonics and optoelectronics. Potential applications include their use as emitters in OLEDs, components in organic solar cells, or as building blocks for nonlinear optical materials. The exploration of these and other novel applications will be a key driver of research in the coming years, promising to establish this compound as a valuable component in the toolbox of materials scientists and chemists.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
